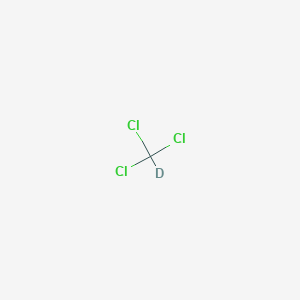

Chloroform-d

Beschreibung

Historical Context and Evolution of Chloroform-d in Scientific Inquiry

The development and widespread adoption of this compound are intrinsically linked to the advancements in spectroscopic techniques, especially NMR.

Early Synthesis and Characterization (1935 onward)

The initial synthesis of deuterochloroform, also known as this compound, dates back to 1935, coinciding with the broader research efforts into deuterium. ebi.ac.ukwikipedia.org Early methods for its preparation included the reaction of hexachloroacetone with deuterium oxide (D₂O) in the presence of a pyridine catalyst. wikipedia.orgchemlin.org Another approach involved treating chloral with sodium deuteroxide (NaOD). wikipedia.org These early synthetic routes laid the foundation for making deuterated solvents accessible for scientific investigation.

Shifting Paradigms in Deuterated Solvent Application

The paradigm shift towards using deuterated solvents stemmed from the critical need to minimize interference from solvent signals in proton NMR (¹H NMR) spectroscopy. adventchembio.comwikipedia.orgfiveable.me In ¹H NMR, the presence of hydrogen atoms in a non-deuterated solvent would produce a large, overwhelming signal that could obscure or "swamp out" the signals from the analyte of interest. wikipedia.orgtaylorandfrancis.com Deuterium, being an isotope of hydrogen with a different nuclear spin, absorbs radio waves in a distinct region of the NMR spectrum, thereby not interfering with the proton signals of the sample. wikipedia.orgstudymind.co.uksavemyexams.com This fundamental difference allowed for clearer and more interpretable spectra. adventchembio.comfiveable.me

Emergence of this compound as a Standard for Advanced Spectroscopic Techniques

This compound quickly emerged as a standard solvent for advanced spectroscopic techniques, primarily NMR, due to its favorable characteristics. ebi.ac.ukwikipedia.orgsigmaaldrich.comchemicalbook.comisotope.comarmar-europa.de Its high chemical and isotopic purity, typically enriched to over 99% deuterium, ensures minimal background noise in ¹H NMR spectra, allowing for precise observation of analyte peaks. adventchembio.comsigmaaldrich.comchemicalbook.comisotope.comarmar-europa.de Furthermore, its low boiling point facilitates easy sample recovery after NMR analysis, making it practical for various research and synthetic applications. chemicalbook.comisotope.com this compound's weak polarity enables it to dissolve a wide range of organic compounds, including hydrocarbons, aromatic compounds, and moderately polar organics. adventchembio.comchemicalbook.comisotope.com In modern NMR instruments, the deuterium signal from the solvent is also crucial for field frequency locking, which prevents frequency drift and ensures measurement accuracy. wikipedia.orgstudymind.co.uk The residual protium signal in commercial this compound (typically a small singlet at 7.26 ppm) is often utilized as an internal chemical shift reference in ¹H NMR, while in carbon-13 NMR, the sole carbon in this compound shows a characteristic triplet at 77.16 ppm. wikipedia.orgtaylorandfrancis.comucla.edursc.org

Nomenclature and Definitional Aspects within Chemical Literature

Consistent nomenclature is vital for clarity and precision in chemical literature.

IUPAC and Preferred IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is trichloro(deuterio)methane. nih.govwikipedia.orgchemlin.orgthermofisher.comfishersci.no The Preferred IUPAC Name (PIN) is trichloro(²H)methane, explicitly indicating the deuterium isotope. wikipedia.orgthermofisher.comthermofisher.comfishersci.com

Common Synonyms and Abbreviations (e.g., Deuterochloroform, CDCl₃)

This compound is known by several common synonyms and abbreviations in chemical literature. The most prevalent abbreviation is CDCl₃, which clearly denotes the replacement of hydrogen with deuterium. ebi.ac.uknih.govisotope.comadventchembio.comwikipedia.orgchemlin.orgtaylorandfrancis.comsavemyexams.comchemicalbook.comisotope.comarmar-europa.deucla.edursc.orgfishersci.noresearchgate.netsigmaaldrich.comsigmaaldrich.comchemspider.comslideshare.netacs.orgacs.orgwikipedia.orgmdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net Other frequently used synonyms include:

Deuterochloroform ebi.ac.uknih.govwikipedia.orgchemlin.orgchemicalbook.comarmar-europa.defishersci.nosigmaaldrich.comsigmaaldrich.comchemspider.comacs.orgwikipedia.orgresearchgate.net

Deuterated chloroform ebi.ac.uknih.govisotope.comadventchembio.comwikipedia.orgchemlin.orgfiveable.metaylorandfrancis.comstudymind.co.uksavemyexams.comchemicalbook.comisotope.comarmar-europa.defishersci.noresearchgate.netchemspider.comresearchgate.net

Trichloromethane-d nih.govchemlin.orgfishersci.nochemspider.com

Methane-d, trichloro- nih.govchemicalbook.comfishersci.nochemspider.com

(2H)Chloroform ebi.ac.uknih.govchemspider.com

Trichloro(deuterio)methane nih.govchemlin.org

Eigenschaften

IUPAC Name |

trichloro(deuterio)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl3/c2-1(3)4/h1H/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDRZPFGACZZDS-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904766 | |

| Record name | Deuterochloroform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | Chloroform-d | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

865-49-6 | |

| Record name | Chloroform-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroform-d | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deuterochloroform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H)chloroform | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROFORM-D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1NW4885VT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Chloroform-d

Established Laboratory Synthesis Routes

Historically, and in current laboratory settings, Chloroform-d can be synthesized through distinct chemical reactions.

One method for preparing this compound involves the reaction between deuterated sodium chloride (NaD) and formaldehyde (HCHO). The reaction equation is generally represented as: NaD + HCHO → CD3COH + NaCl. This method is considered relatively simple for laboratory preparation. guidechem.com However, the provided reaction equation in the source seems to indicate the formation of deuterated acetaldehyde (CD3COH) rather than this compound (CDCl3). Further investigation into the exact mechanism and products of this specific reaction for CDCl3 synthesis would be necessary.

A common production process for deuterated chloroform involves the reaction of hexachloro-2-propanone (also known as hexachloroacetone, CCl3COCCl3) with deuterium oxide (D2O) in the presence of a catalyst. chemlin.org This method typically involves a reduction and decarboxylation process. researchgate.netnih.gov Pyridine has been identified as a catalyst for this reaction. chemlin.org The significant difference in boiling points between the reactants and the this compound product allows for straightforward purification via distillation, with carbon dioxide (CO2) forming as a gaseous byproduct. chemlin.org

A specific laboratory-scale preparation describes using hexachloro-2-propanone (HCP), calcium oxide (CaO), and heavy water (D2O) as raw materials. The reaction is conducted at temperatures between 80-120 °C, preferably 90-110 °C, for 8-10 hours. After the reaction, the this compound is collected by normal pressure distillation at 60-61 °C. This method is noted for its simplicity, high yield (e.g., 91.7%), and low cost. google.com

Another approach using anhydrous calcium trichloroacetate and metallic sodium, with deuterium oxide, heated at about 125 °C for 3 hours, has also been reported, yielding this compound with a 60% yield based on deuterium oxide. The product is then dried and purified by distillation at 61.5 °C. prepchem.com

Reaction of Deuterated Sodium Chloride with Formaldehyde

Novel and Catalytic Approaches for this compound Production

Recent advancements in this compound synthesis have focused on more sustainable and efficient catalytic processes. One such novel approach involves a one-pot synthesis using hexachloroacetone and deuterium oxide (D2O) in the presence of poly(N-vinylimidazole) as a catalyst. This catalyst offers advantages such as high recyclability, chemical and thermal stability, solubility in D2O, and high efficiency, contributing to a more sustainable process. acs.org

Another catalytic method involves the hydrogen/deuterium (H/D) exchange reaction between chloroform (CHCl3) and deuterium oxide (D2O) using specific ruthenium complexes as catalysts. For instance, cis-[RuCl2(dppb)(bipy)] (Compound A) and [η6-(p-cymene)Ru(dppb)Cl]PF6 (Compound B) have shown catalytic activity. A reaction using 0.01 mmol of Compound A achieved approximately 55% H/D conversion in one hour. With further additions of D2O, it was possible to reach 95.0% H/D exchange in about 3 hours, making it an efficient method for rapid synthesis at room temperature. researchgate.netresearchgate.netebi.ac.uk

Considerations for Isotopic Purity and Enrichment during Synthesis

Isotopic purity and enrichment are critical for this compound, especially for its primary application in NMR spectroscopy. Commercial this compound is available with high isotopic purity, often 99.8 atom % D or even 99.96 atom % D. sigmaaldrich.comfishersci.nofishersci.ptisotope.comottokemi.com

Factors influencing isotopic purity include the purity of the deuterated starting materials (e.g., D2O) and the efficiency of the deuterium incorporation reaction. Even commercial this compound may contain a small amount (0.2% or less) of non-deuterated chloroform, which appears as a characteristic singlet at 7.26 ppm in 1H NMR spectra, often used as an internal chemical shift reference. wikiwand.com Maintaining high isotopic enrichment is crucial for obtaining clear and interpretable NMR spectra, as protium impurities can interfere with the signals of interest. chromservis.eu Quality control testing during manufacturing and packaging is essential to verify and maintain high chemical and isotopic purity. chromservis.eu

Scaling of this compound Synthesis for Research and Industrial Applications

The synthesis of this compound needs to be adaptable for both small-scale research use and larger undergraduate organic laboratories, with an emphasis on safety and cost-effectiveness. researchgate.netnih.gov The reduction and decarboxylation of hexachloro-2-propanone, particularly when catalyzed by pyridines or poly(N-vinylimidazole), offers a convenient laboratory-scale preparation. researchgate.netnih.govacs.org The recyclability and stability of catalysts like poly(N-vinylimidazole) are important for making the scaling process more sustainable and economically viable. acs.org

Q & A

Q. How can researchers verify the purity and isotopic enrichment of Chloroform-d in experimental settings?

this compound (deuterated chloroform) purity is typically assessed using nuclear magnetic resonance (NMR) spectroscopy. The isotopic enrichment (≥99.8 atom % D) is confirmed by observing the absence of residual protonated solvent peaks in the ¹H NMR spectrum. For example, the singlet corresponding to CHCl₃ (δ ~7.26 ppm) should be negligible. Quantitative analysis can be performed using internal standards or referencing certified NMR samples . Additionally, gas chromatography-mass spectrometry (GC-MS) or infrared (IR) spectroscopy may supplement purity checks by identifying organic impurities.

Q. What safety protocols are essential for handling this compound in laboratory environments?

this compound is toxic and a suspected carcinogen. Key safety measures include:

- Ventilation : Use in a fume hood to avoid inhalation of vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight, light-resistant containers at room temperature, away from oxidizers and bases.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Deviations from institutional SOPs require approval from the Principal Investigator .

Q. What are the standard applications of this compound in academic research?

this compound is primarily used as an NMR solvent due to its deuterium enrichment, which eliminates interfering proton signals. It is critical for:

- Structural elucidation of organic compounds.

- Kinetic studies requiring deuterated solvents to monitor reaction pathways.

- Quantifying solute-solvent interactions in physicochemical research .

Advanced Research Questions

Q. How can isotopic effects of this compound influence reaction kinetics compared to non-deuterated chloroform?

Deuterated solvents like this compound alter reaction rates due to kinetic isotope effects (KIE), particularly in proton-transfer reactions. For instance, acid-catalyzed reactions may exhibit slower kinetics in this compound because of the higher bond strength of C-D vs. C-H. Researchers should:

Q. What strategies resolve spectral overlaps in ¹³C NMR when using this compound as a solvent?

this compound produces a triplet at δ 77.0–77.5 ppm in ¹³C NMR, which can overlap with analyte signals. Mitigation approaches include:

Q. How should researchers address contradictions in toxicological data for this compound across studies?

Discrepancies in toxicity data (e.g., hepatotoxicity thresholds) require systematic evaluation:

- Consistency Assessment : Apply criteria from the ATSDR toxicological profile, such as concordance across species (rodent vs. primate) and exposure scenarios (acute vs. chronic) .

- Dose-Response Modeling : Use physiologically based pharmacokinetic (PBPK) models to extrapolate interspecies differences (e.g., Corley et al. 1990 model).

- Meta-Analysis : Pool data from independent studies using random-effects models to quantify heterogeneity .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.